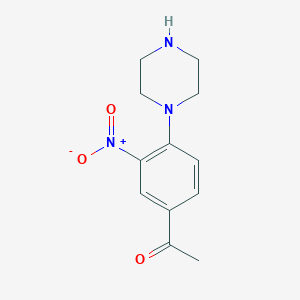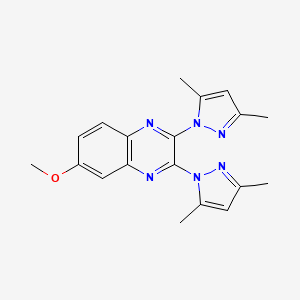![molecular formula C13H8BrN3 B11055423 2-(4-Bromophenyl)pyrido[2,3-b]pyrazine](/img/structure/B11055423.png)
2-(4-Bromophenyl)pyrido[2,3-b]pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Bromophenyl)pyrido[2,3-b]pyrazine is a heterocyclic compound that belongs to the pyrido[2,3-b]pyrazine family This compound is characterized by the presence of a bromophenyl group attached to the pyrido[2,3-b]pyrazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)pyrido[2,3-b]pyrazine typically involves condensation reactions of aromatic 1,2-diamino and 1,2-diketone compounds. One common method is the Suzuki–Miyaura cross-coupling reaction, which involves the coupling of bromo-substituted pyrido[2,3-b]pyrazine with arylboronic acids in the presence of a palladium catalyst (Pd(dppf)Cl2·CH2Cl2) and a base such as potassium carbonate (K2CO3) in tetrahydrofuran (THF) at reflux temperature .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the Suzuki–Miyaura cross-coupling reaction is a scalable and efficient method that can be adapted for industrial synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromophenyl)pyrido[2,3-b]pyrazine undergoes various chemical reactions, including:
Substitution Reactions: It can participate in halogenation, where the bromine atom is replaced by other substituents.
Coupling Reactions: The compound can undergo palladium-catalyzed coupling reactions with arylboronic acids or anilines to form aryl-substituted derivatives.
Deprotometalation-Trapping Reactions: This involves the use of lithium-zinc combinations in tetrahydrofuran to introduce various functional groups.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Arylboronic Acids: Reactants in Suzuki–Miyaura coupling.
Bases: Such as potassium carbonate (K2CO3).
Solvents: Tetrahydrofuran (THF) is commonly used.
Major Products
The major products formed from these reactions include aryl-substituted pyrido[2,3-b]pyrazine derivatives, which have diverse applications in medicinal chemistry and materials science .
Scientific Research Applications
2-(4-Bromophenyl)pyrido[2,3-b]pyrazine has several scientific research applications:
Nonlinear Optical Properties: The compound exhibits significant nonlinear optical properties, making it useful in the development of advanced optical materials.
Electrochemical DNA Sensing: It is utilized in the design of electrochemical sensors for DNA detection.
Biological Activity: The compound has shown potential in antioxidant and antiurease activities, indicating its usefulness in medicinal chemistry.
Organic Light-Emitting Diodes (OLEDs): Pyrido[2,3-b]pyrazine derivatives are used in the development of high-performance OLEDs due to their high photoluminescence quantum efficiency.
Mechanism of Action
The mechanism of action of 2-(4-Bromophenyl)pyrido[2,3-b]pyrazine involves its interaction with various molecular targets and pathways. For instance, in electrochemical DNA sensing, the compound interacts with DNA molecules, causing changes in the electrical properties of the sensor . In biological applications, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress .
Comparison with Similar Compounds
Similar Compounds
Quinoxalines: These compounds share a similar heterocyclic structure and are used in various pharmaceutical applications.
Pyrido[3,4-b]pyrazines: These are structurally related and have similar applications in materials science and medicinal chemistry.
Uniqueness
2-(4-Bromophenyl)pyrido[2,3-b]pyrazine is unique due to its specific bromophenyl substitution, which imparts distinct chemical properties and enhances its applicability in nonlinear optical materials and electrochemical sensors .
Properties
Molecular Formula |
C13H8BrN3 |
|---|---|
Molecular Weight |
286.13 g/mol |
IUPAC Name |
2-(4-bromophenyl)pyrido[2,3-b]pyrazine |
InChI |
InChI=1S/C13H8BrN3/c14-10-5-3-9(4-6-10)12-8-16-13-11(17-12)2-1-7-15-13/h1-8H |
InChI Key |
XOOLGAANSUDEMN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC(=CN=C2N=C1)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 4-{3-[3-(4-methoxyphenyl)piperidin-1-yl]-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl}benzoate](/img/structure/B11055345.png)
![Ethyl 5-{3-[(4-fluorobenzyl)amino]-3-oxo-1-(3,4,5-trimethoxyphenyl)propyl}-4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate](/img/structure/B11055358.png)

![4-(3,4-Dihydroxyphenyl)-1-isopropyl-1H-pyrazolo[3,4-B][1,3]thiazolo[5,4-E]pyridine-3,6(2H,7H)-dione](/img/structure/B11055367.png)
![3-(2-chlorobenzyl)-6-(1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11055374.png)

![10-(4-hydroxyphenyl)-8-phenyl-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one](/img/structure/B11055386.png)

![3-(4-chlorophenyl)-6-[3-(4-methoxyphenyl)-1H-pyrazol-5-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11055393.png)
![4-[3-(2,5-difluorophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]benzoic acid](/img/structure/B11055395.png)

![4-(2H-1,3-Benzodioxol-5-yl)-5-[5-(2-methylpropyl)-2H-pyrazol-3-yl]-1,2,4-triazole-3-thiol](/img/structure/B11055404.png)
![3-(2,6-dichlorobenzyl)-6-(1H-pyrazol-1-ylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11055419.png)
![7,9-Diiodo-2-[(4-methylphenyl)sulfonyl]-4-nitro-1,2-dihydro[1]benzoxepino[4,3,2-cd]indole](/img/structure/B11055420.png)
